Propan-2-yl 3,3-dimethyltriaz-1-ene-1-carboxylate
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Overview
Description
Propan-2-yl 3,3-dimethyltriaz-1-ene-1-carboxylate is a chemical compound known for its unique structure and properties It is a member of the triazene family, which is characterized by the presence of a triazene group (-N=N-N-)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 3,3-dimethyltriaz-1-ene-1-carboxylate typically involves the reaction of isopropyl alcohol with 3,3-dimethyl-1-triazene-1-carboxylic acid. The reaction is usually carried out under controlled conditions, with the use of a catalyst to facilitate the formation of the ester bond. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is typically purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3,3-dimethyltriaz-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The triazene group can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted triazene derivatives.
Scientific Research Applications
Propan-2-yl 3,3-dimethyltriaz-1-ene-1-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of triazene derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Propan-2-yl 3,3-dimethyltriaz-1-ene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The triazene group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can affect various cellular pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 3,3-dimethyltriaz-1-ene-1-carboxylate: Unique due to its specific triazene structure.
Propan-2-yl 3,3-dimethyltriaz-1-ene-1-carboxamide: Similar structure but with an amide group instead of an ester.
This compound derivatives: Various derivatives with different substituents on the triazene group.
Uniqueness
This compound is unique due to its ester functional group, which imparts specific reactivity and properties. This makes it distinct from other triazene compounds and allows for unique applications in research and industry.
Properties
CAS No. |
88014-78-2 |
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Molecular Formula |
C6H13N3O2 |
Molecular Weight |
159.19 g/mol |
IUPAC Name |
propan-2-yl N-(dimethylhydrazinylidene)carbamate |
InChI |
InChI=1S/C6H13N3O2/c1-5(2)11-6(10)7-8-9(3)4/h5H,1-4H3 |
InChI Key |
ZKOYFGLKAKSLII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)N=NN(C)C |
Origin of Product |
United States |
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